molecular formula C24H34N2O2 B5132070 N-[1-(1-adamantyl)-2-(tert-butylamino)-2-oxoethyl]-4-methylbenzamide

N-[1-(1-adamantyl)-2-(tert-butylamino)-2-oxoethyl]-4-methylbenzamide

Cat. No.: B5132070
M. Wt: 382.5 g/mol
InChI Key: ZADNKMXOGSJOQF-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)-2-(tert-butylamino)-2-oxoethyl]-4-methylbenzamide is a synthetic organic compound characterized by its adamantane core, which is a tricyclic hydrocarbon, and a benzamide moiety

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-(tert-butylamino)-2-oxoethyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c1-15-5-7-19(8-6-15)21(27)25-20(22(28)26-23(2,3)4)24-12-16-9-17(13-24)11-18(10-16)14-24/h5-8,16-18,20H,9-14H2,1-4H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADNKMXOGSJOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)NC(C)(C)C)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)-2-(tert-butylamino)-2-oxoethyl]-4-methylbenzamide typically involves multiple steps:

  • Formation of the Adamantane Derivative: : The adamantane core is functionalized to introduce the necessary substituents. This can be achieved through Friedel-Crafts alkylation or other suitable methods to attach the adamantyl group to the desired position.

  • Amide Bond Formation: : The adamantane derivative is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

  • Introduction of the tert-Butylamino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

  • Substitution: : The tert-butylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Hydroxylated Adamantane Derivatives: Resulting from oxidation.

    Amines: Resulting from reduction of the benzamide moiety.

    Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(1-adamantyl)-2-(tert-butylamino)-2-oxoethyl]-4-methylbenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The adamantane core is known for its stability and ability to interact with biological membranes, making it a candidate for drug development.

Medicine

Medicinally, derivatives of adamantane are explored for their antiviral, antibacterial, and anticancer properties. The specific structure of this compound may offer unique interactions with biological targets, leading to potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its robust chemical structure and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)-2-(tert-butylamino)-2-oxoethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The adamantane core can insert into lipid bilayers, affecting membrane fluidity and function. The benzamide moiety can interact with proteins, potentially inhibiting or modulating their activity. The tert-butylamino group may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Rimantadine: Another antiviral drug with structural similarities.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.

Uniqueness

N-[1-(1-adamantyl)-2-(tert-butylamino)-2-oxoethyl]-4-methylbenzamide is unique due to the combination of its adamantane core, tert-butylamino group, and benzamide moiety. This combination provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above. The presence of the tert-butylamino group, in particular, may confer additional stability and membrane permeability, enhancing its potential as a pharmacological agent.

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